molecular formula C16H32Br2 B1584363 1,16-Dibromohexadecane CAS No. 45223-18-5

1,16-Dibromohexadecane

Cat. No. B1584363
CAS RN: 45223-18-5
M. Wt: 384.2 g/mol
InChI Key: OTFBUFWEFKVFFR-UHFFFAOYSA-N
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Description

1,16-Dibromohexadecane is a chemical compound with the CAS Number: 45223-18-5 . It has a molecular weight of 384.24 and its molecular formula is C16H32Br2 .


Molecular Structure Analysis

The molecular structure of 1,16-Dibromohexadecane is represented by the formula C16H32Br2 . This indicates that the molecule consists of 16 carbon atoms, 32 hydrogen atoms, and 2 bromine atoms .


Physical And Chemical Properties Analysis

1,16-Dibromohexadecane has a density of 1.2±0.1 g/cm3 . Its boiling point is 397.8±10.0 °C . The compound has a molar refractivity of 91.6±0.3 cm3 , and a molar volume of 319.0±3.0 cm3 .

Scientific Research Applications

Molecular Structure and Properties

Crystal and Molecular Structure of 1,16-Dibromohexadecane The crystal and molecular structure of 1,16-dibromohexadecane has been determined using X-ray diffraction, providing detailed insights into its empirical formula, monoclinic crystal system, and specific dimensions. The molecular skeleton of 1,16-dibromohexadecane is characterized by an all trans zigzag hydrocarbon chain. The crystal has a layered structure with alternating molecular axes directions in neighboring layers, resembling the arrangement of 1,16-hexadecanediol. This research sheds light on the impact of terminal groups on the crystal structure of α,ω-disubstituted n-alkanes (Kobayashi, Yamamoto, & Nakamura, 1995).

Chemical Synthesis and Radiochemistry

Synthesis of Radioactive 1,16-Dibromohexadecane Derivatives Research into the synthesis of 1-14C-17-iodoheptadecanoic acid involved a series of reactions starting from 1,16-hexadecanediol and leading to 1,16-diiodohexadecane. A substitution reaction introduced the 14C label, and subsequent steps yielded a product with specific radiochemical characteristics. This work is significant for advancing the methodology in radiochemistry, specifically in labeling and synthesizing complex organic compounds (Schultz, Machulla, & Feinendegen, 1989).

Biological and Environmental Interactions

Biodegradation of Hydrocarbons A study on Rhodococcus sp. EH831 highlighted the bacterium's capability to degrade hexane and a variety of other recalcitrant hydrocarbons. This research is essential in understanding the biodegradation pathways and environmental implications of hydrocarbon pollutants. While this study does not directly involve 1,16-dibromohexadecane, it provides a broader context on the environmental interactions of similar hydrocarbons and the microbial mechanisms involved in their degradation (Lee, Kim, Cho, Ahn, & Hwang, 2010).

Analytical and Material Science Applications

Protein Adsorption on Organic Surfaces A study explored the protein adsorption patterns on self-assembled alkanethiolate monolayers (SAMs), including 16-thiohexadecanol, by using infrared reflection-absorption spectroscopy (IRAS) and ellipsometry. This research is pivotal in understanding the interfacial properties of organic materials and their biological interactions, which has significant implications for the design of new biomaterials and the study of biomolecular interactions on surfaces (Tengvall, Lundström, & Liedberg, 1998).

Safety And Hazards

The specific safety and hazards information for 1,16-Dibromohexadecane is not provided in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1,16-dibromohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFBUFWEFKVFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334576
Record name 1,16-Dibromohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,16-Dibromohexadecane

CAS RN

45223-18-5
Record name 1,16-Dibromohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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